3-Bromophenyl cyclohexyl ketone
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Overview
Description
It is a crystalline solid with a molecular weight of 267.17 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromophenyl cyclohexyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Bromophenyl cyclohexyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted phenyl cyclohexyl ketones
Scientific Research Applications
3-Bromophenyl cyclohexyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-bromophenyl cyclohexyl ketone involves its interaction with specific molecular targets and pathways. In medical research, the compound has been shown to modulate pain pathways by interacting with receptors and enzymes involved in pain signaling. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may inhibit certain enzymes or receptors that play a role in pain perception.
Comparison with Similar Compounds
3-Bromophenyl cyclohexyl ketone can be compared with other similar compounds, such as:
3-Chlorophenyl cyclohexyl ketone: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
3-Fluorophenyl cyclohexyl ketone: Contains a fluorine atom instead of bromine. Fluorine substitution can significantly alter the compound’s properties.
3-Iodophenyl cyclohexyl ketone: Iodine substitution can lead to different chemical and biological behaviors due to the larger atomic size and different electronegativity.
Each of these compounds has unique properties and reactivity, making this compound distinct in its applications and effects.
Properties
IUPAC Name |
(3-bromophenyl)-cyclohexylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGMCJWVYXIIKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642593 |
Source
|
Record name | (3-Bromophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-06-7 |
Source
|
Record name | (3-Bromophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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